N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 1,3-benzodioxolylmethyl group, a thiazole core substituted with a 2,5-dimethoxyphenylamino moiety, and an acetamide linker. Its synthesis likely involves coupling reactions, analogous to methods described for related acetamide derivatives (e.g., carbodiimide-mediated amide bond formation) .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-26-15-4-6-17(27-2)16(9-15)24-21-23-14(11-30-21)8-20(25)22-10-13-3-5-18-19(7-13)29-12-28-18/h3-7,9,11H,8,10,12H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLAEQWVQFUMED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural differences between the target compound and analogs from the literature:
Hydrogen Bonding and Crystallography
The target compound’s 2,5-dimethoxyphenylamino group and benzodioxole moiety may participate in hydrogen-bonding networks, influencing crystal packing and stability. Similar compounds, such as the triazole-amine , rely on nitro and amino groups for intermolecular interactions, while the thiazolidinone-benzamide leverages carbonyl oxygen for hydrogen bonding.
Pharmacological Implications
- Antiproliferative Activity : The triazole-amine compound demonstrates evaluated antiproliferative properties, suggesting that the target compound’s thiazole core and methoxy groups may confer similar activity.
Research Findings and Discussion
- Synthetic Challenges : The steric hindrance from the benzodioxolylmethyl group may complicate coupling reactions, necessitating optimized conditions (e.g., excess coupling reagents) .
- Biological Potential: While the target compound’s activity is uncharacterized, its structural analogs show promise in antiproliferative and receptor-targeting applications, warranting further study .
Q & A
Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized to improve yield and purity?
The synthesis typically involves multi-step reactions, including condensation of a benzo[d][1,3]dioxole derivative with a thiazole intermediate. Critical parameters include temperature control (e.g., 20–25°C for chloroacetyl chloride coupling), solvent selection (dioxane or DMF), and catalysts like triethylamine . Purity is monitored via HPLC and NMR, with recrystallization (ethanol-DMF mixtures) used to refine final products .
Q. Which analytical techniques are essential for characterizing this compound and verifying its structural integrity?
Nuclear Magnetic Resonance (NMR) is critical for confirming aromatic protons and amide linkages, while Mass Spectrometry (MS) validates molecular weight. Infrared Spectroscopy (IR) identifies functional groups like carbonyls (C=O) and thioethers (C-S), and HPLC ensures purity (>95%) .
Q. What preliminary biological assays are recommended to screen for activity (e.g., enzyme inhibition)?
Initial screening should use in vitro enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1–100 µM. Cell viability assays (MTT or resazurin) on cancer lines (e.g., HeLa, MCF-7) assess cytotoxicity, with IC₅₀ values calculated to prioritize lead compounds .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Pharmacokinetic profiling (e.g., plasma stability, metabolic half-life) identifies bioavailability issues. For example, poor solubility may require formulation adjustments (nanoparticle encapsulation) or structural modifications (e.g., adding hydrophilic groups). Comparative metabolomics (LC-MS) can reveal species-specific metabolic pathways .
Q. What strategies are effective for optimizing the thiazole-acetamide core to enhance selectivity against off-target receptors?
Structure-Activity Relationship (SAR) studies should systematically vary substituents on the 2,5-dimethoxyphenyl and benzodioxole moieties. Molecular docking (AutoDock Vina) predicts binding interactions, while isothermal titration calorimetry (ITC) quantifies affinity changes. For example, replacing methoxy groups with halogens (Cl/F) may reduce off-target binding .
Q. How do solvent polarity and temperature influence the compound’s stability during long-term storage?
Accelerated stability studies (40°C/75% RH for 6 months) in solvents like DMSO or ethanol track degradation via HPLC. Lyophilization improves stability for aqueous solutions. DFT calculations predict degradation pathways (e.g., hydrolysis of the acetamide bond under acidic conditions) .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
Design of Experiments (DoE) optimizes critical parameters (e.g., reaction time, stoichiometry). Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation. Statistical comparability testing (ANOVA) ensures consistency across batches .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Acetamide Bond Formation
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Amidation | Chloroacetyl chloride, triethylamine, dioxane, 25°C | 78–85 | >98% | |
| Thiazole coupling | 2-Aminothiazole, K₂CO₃, DMF, 60°C | 65–72 | 95–97% |
Q. Table 2: Biological Activity Data
| Assay Type | Target/Model | Result | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR (IC₅₀) | 12.3 µM | |
| Cytotoxicity | MCF-7 (IC₅₀) | 8.7 µM | |
| Metabolic stability (human microsomes) | Half-life | 45 min |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
